![molecular formula C20H20N4O2S B2608700 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396801-65-2](/img/structure/B2608700.png)

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

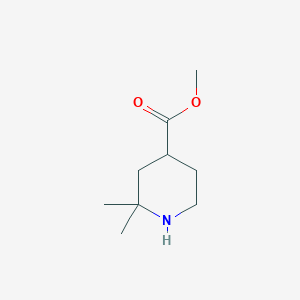

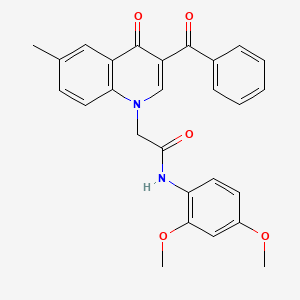

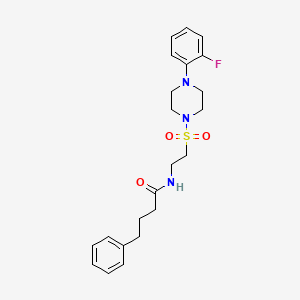

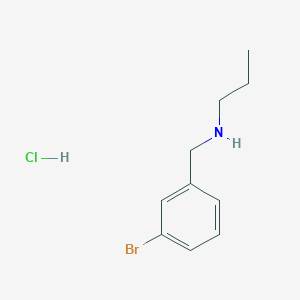

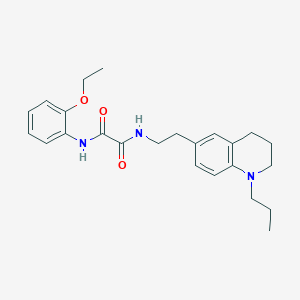

The compound “1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains an indole ring, a tetrahydrobenzothiazole ring, and an azetidine ring . Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Tetrahydrobenzothiazole is a heterocyclic compound containing a saturated benzene ring fused to a thiazole ring . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, while the tetrahydrobenzothiazole and azetidine rings are saturated and therefore non-planar .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the nitrogen in the azetidine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the compound .科学的研究の応用

Synthesis and Biological Applications

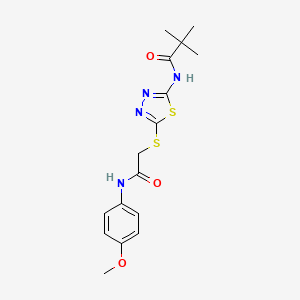

Antibiotic and Antimalarial Activity : The synthesis of thiopeptide antibiotics, like amythiamicin D, demonstrates the application of related compounds in combating resistant strains of bacteria and malaria. The biosynthesis-inspired route reflects a key approach in developing antibiotics with novel mechanisms of action (Hughes et al., 2005).

Antibacterial Agents : Novel analogs with the benzo[d]thiazolyl moiety have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds offer insights into the design of new antibacterial drugs with potential non-cytotoxic concentrations (Palkar et al., 2017).

Anti-Inflammatory Activities : Research on thiazolo[3,2-a]pyrimidine derivatives has expanded into the exploration of anti-inflammatory activities. The synthesis of these derivatives and their subsequent testing for anti-inflammatory effects highlight the therapeutic potential of such compounds (Tozkoparan et al., 1999).

Synthesis of N-Heterocycles : The Rh(III)-catalyzed annulations of indoles with iodonium carbenes for the synthesis of tricyclic and tetracyclic N-heterocycles demonstrate the versatility of these compounds in creating complex molecular architectures. This method opens avenues for developing novel synthetic pathways (Nunewar et al., 2021).

Antimicrobial Dyes : The development of antimicrobial dyes and their precursors based on the tetrahydrobenzo[b]thiophene system illustrates the application of these compounds in textile finishing and dyeing processes. The significant antimicrobial activity against a range of organisms suggests potential industrial and therapeutic applications (Shams et al., 2011).

Anticancer Activity : The exploration of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors for anticancer activity underscores the potential of these compounds in oncological research. The identification of potent activity against the colon HCT-116 human cancer cell line indicates promising directions for future therapeutic developments (Abdel-Motaal et al., 2020).

将来の方向性

特性

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYXMCGVIQQJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)